Baseline Cytotoxic Potency in Lymphoma Models
Maytansinoid B exhibits cytotoxic activity across a range of tumor cell lines, including lymphoma lines, with effective concentrations between 10 and 90 pM . For context, this potency is consistent with the broader maytansinoid class, which demonstrates 200- to 1000-fold higher cytotoxicity than conventional anticancer agents currently in clinical use [1]. The parent natural product maytansine shows subnanomolar potency but failed clinically due to unacceptable systemic toxicity and lack of a therapeutic window [2].
| Evidence Dimension | Cytotoxic potency (IC50 range) |
|---|---|
| Target Compound Data | 10-90 pM (against lymphoma lines and several tumor cell lines) |
| Comparator Or Baseline | Conventional anticancer agents (class-level comparison) |
| Quantified Difference | Maytansinoids as a class are 200- to 1000-fold more cytotoxic than conventional chemotherapeutics; Maytansinoid B activity falls within expected class potency range |
| Conditions | In vitro tumor cell line cytotoxicity assays; specific cell lines and exposure durations not reported in aggregated vendor sources |
Why This Matters
Confirms Maytansinoid B meets the picomolar potency threshold required for ADC payload applications, enabling effective tumor cell killing at low drug-to-antibody ratios.
- [1] Ishrat I, et al. New insights into the anticancer therapeutic potential of maytansine and its derivatives. Biomed Pharmacother. 2023;165:115123. View Source
- [2] Lopus M, et al. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Mol Cancer Ther. 2010;9(10):2689-2699. View Source
